(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide

Description

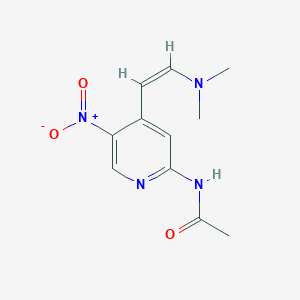

(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a dimethylamino group, a nitro group, and a pyridine ring

Properties

CAS No. |

1415124-70-7 |

|---|---|

Molecular Formula |

C11H14N4O3 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

N-[4-[(Z)-2-(dimethylamino)ethenyl]-5-nitropyridin-2-yl]acetamide |

InChI |

InChI=1S/C11H14N4O3/c1-8(16)13-11-6-9(4-5-14(2)3)10(7-12-11)15(17)18/h4-7H,1-3H3,(H,12,13,16)/b5-4- |

InChI Key |

FPMKWJHOBZSMBR-PLNGDYQASA-N |

Isomeric SMILES |

CC(=O)NC1=NC=C(C(=C1)/C=C\N(C)C)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=NC=C(C(=C1)C=CN(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-(2-(dimethylamino)vinyl)-5-nitropyridine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process can be optimized using techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of amine derivatives.

Reduction: Formation of oxides.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide

- (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)propionamide

- (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups. The presence of both a dimethylamino group and a nitro group in the same molecule allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Biological Activity

(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : 250.25 g/mol

- CAS Number : 1415124-70-7

The compound features a pyridine ring substituted with a dimethylaminovinyl group and an acetamide moiety, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related nitropyridine derivatives possess antifungal properties, demonstrating efficacy against various fungal strains such as Cryptococcus neoformans and dermatophytes. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 16 µg/mL against clinical isolates .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in vitro. Preliminary data suggest that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications, as it may reduce side effects associated with conventional chemotherapeutic agents.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in signal transduction pathways or enzyme inhibition, particularly those related to cell proliferation and survival.

Case Studies

-

Antifungal Activity Study :

A study evaluated the antifungal properties of various nitropyridine derivatives, including this compound. The results indicated that the compound exhibited potent antifungal activity with a mechanism that appears to involve disruption of fungal cell membrane integrity. -

Cytotoxicity Assessment :

Another investigation assessed the cytotoxic effects of the compound on different cancer cell lines. The results demonstrated a dose-dependent response, with significant cell death observed at higher concentrations, suggesting potential for use in targeted cancer therapies.

Data Tables

| Activity | MIC (µg/mL) | Cell Line Tested | Effect |

|---|---|---|---|

| Antifungal | 2 - 16 | Cryptococcus spp. | Fungicidal |

| Cytotoxicity | Varies | HeLa, MCF7 | Selective apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.